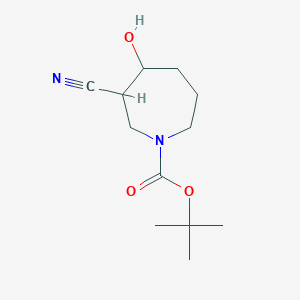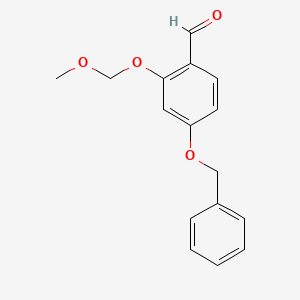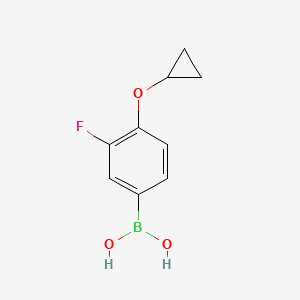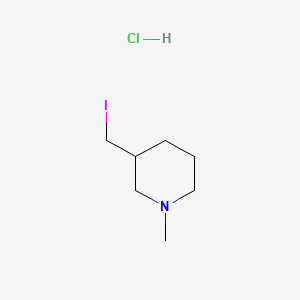
3-(Iodomethyl)-1-methyl-piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Iodomethyl)-1-methyl-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The iodomethyl group attached to the piperidine ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-1-methyl-piperidine hydrochloride typically involves the iodination of 1-methyl-piperidine. One common method is the reaction of 1-methyl-piperidine with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at room temperature. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Iodomethyl)-1-methyl-piperidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-alkylated piperidine derivative, while oxidation can produce N-oxides.
Wissenschaftliche Forschungsanwendungen
3-(Iodomethyl)-1-methyl-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Iodomethyl)-1-methyl-piperidine hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring can interact with biological targets, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-piperidine: Lacks the iodomethyl group, making it less reactive in substitution reactions.
3-(Chloromethyl)-1-methyl-piperidine hydrochloride: Similar structure but with a chloromethyl group instead of an iodomethyl group, leading to different reactivity and applications.
3-(Bromomethyl)-1-methyl-piperidine hydrochloride: Contains a bromomethyl group, which has different reactivity compared to the iodomethyl group.
Uniqueness
The presence of the iodomethyl group in 3-(Iodomethyl)-1-methyl-piperidine hydrochloride makes it particularly useful for certain types of chemical reactions, such as nucleophilic substitution. This unique feature allows for the synthesis of a wide range of derivatives and applications in various fields.
Eigenschaften
Molekularformel |
C7H15ClIN |
|---|---|
Molekulargewicht |
275.56 g/mol |
IUPAC-Name |
3-(iodomethyl)-1-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H14IN.ClH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H |
InChI-Schlüssel |
MIMUQOBLIVSNMC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)CI.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


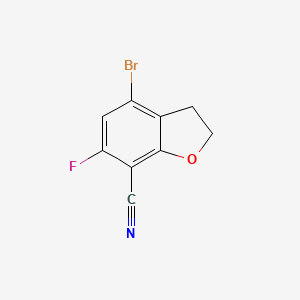
![(2R,4S)-N-[2-chloro-1-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13913624.png)

![5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid](/img/structure/B13913640.png)

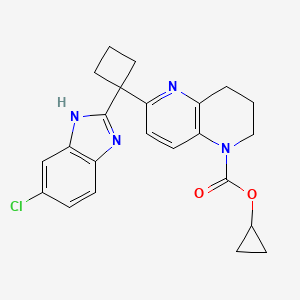

![Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13913660.png)
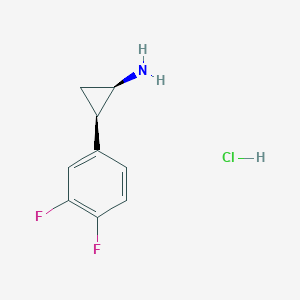
![Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate](/img/structure/B13913671.png)
